3-(4-Methyl-benzylsulfanyl)-propionic acid
Overview
Description
3-(4-Methyl-benzylsulfanyl)-propionic acid is an organic compound characterized by the presence of a propionic acid moiety attached to a benzylsulfanyl group with a methyl substitution on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea, which is then hydrolyzed to yield 4-methylbenzylthiol. This thiol is subsequently reacted with acrylonitrile to form 3-(4-methylbenzylsulfanyl)propionitrile, which is finally hydrolyzed to produce this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: 3-(4-Methyl-benzylsulfinyl)-propionic acid or 3-(4-Methyl-benzylsulfonyl)-propionic acid.
Reduction: 3-(4-Methyl-benzylsulfanyl)-propanol.
Substitution: 3-(4-Nitrobenzylsulfanyl)-propionic acid or 3-(4-Bromobenzylsulfanyl)-propionic acid.
Scientific Research Applications
3-(4-Methyl-benzylsulfanyl)-propionic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(4-Methyl-benzylsulfinyl)-propionic acid
- 3-(4-Methyl-benzylsulfonyl)-propionic acid
- 3-(4-Nitrobenzylsulfanyl)-propionic acid
- 3-(4-Bromobenzylsulfanyl)-propionic acid
Comparison: 3-(4-Methyl-benzylsulfanyl)-propionic acid is unique due to its specific substitution pattern and the presence of both a benzylsulfanyl group and a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBHTAZBLVTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400759 | |
Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78981-22-3 | |
Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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